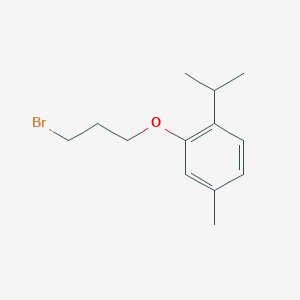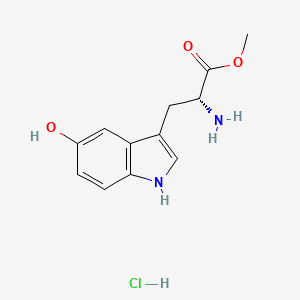
methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride is a compound that belongs to the class of amino acid derivatives It is structurally related to tryptophan, an essential amino acid, and contains an indole ring, which is a common structural motif in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride typically involves the following steps:
N-Alkylation of Indoles or Indolines: The indole or indoline is reacted with methyl acrylate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 50°C for 19-24 hours.
Hydrolysis and Amination: The resulting ester is hydrolyzed to the corresponding acid, which is then subjected to amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential probe for studying indole-related enzymes.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m1./s1 |
Clé InChI |
GRRAMKXEZLMNOK-HNCPQSOCSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl |
SMILES canonique |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



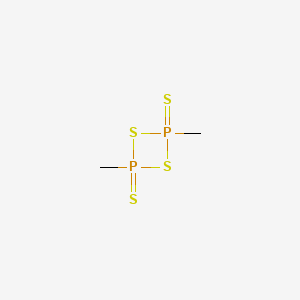

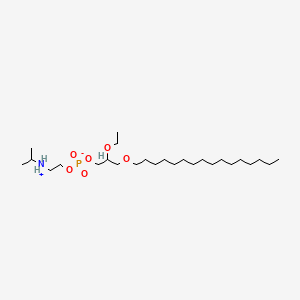
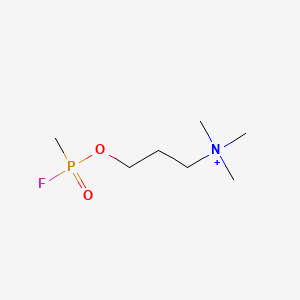

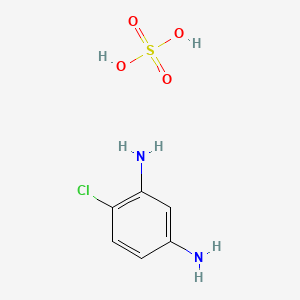
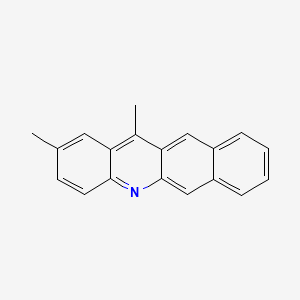
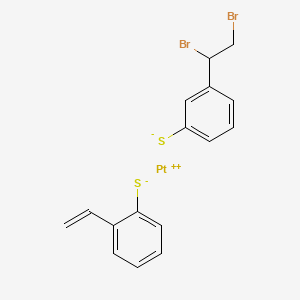

![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
